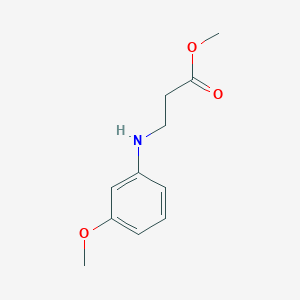
Methyl 3-((3-methoxyphenyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-((3-methoxyphenyl)amino)propanoate” is a chemical compound with the molecular formula C11H15NO3 . It is also known as “Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride” and has a molecular weight of 245.71 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid compound . The compound is typically stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Electrochemical Behavior
The electrochemical behavior of derivatives similar to Methyl 3-((3-methoxyphenyl)amino)propanoate has been explored, revealing intricate reactions in protic mediums that lead to various cyclic compounds under different conditions (David et al., 1995).
Synthesis of α-Aminochalcones
Research into the synthesis of α-aminochalcones via additions to similar compounds shows the versatility of these chemical structures in producing significant organic compounds, which could have implications in materials science and pharmaceuticals (Reichel & Pritze, 1974).
Syntheses of 6-Acylcoumarins
The role of related compounds as intermediates in the efficient synthesis of 6-acylcoumarins, a class of organic compounds with potential applications in pharmaceuticals and agrochemicals, demonstrates the chemical utility of this compound derivatives (Cairns et al., 1992).
Antimicrobial and Corrosion Inhibition
Derivatives of this compound have been studied for their antimicrobial properties and as corrosion inhibitors, indicating their potential in materials protection and as additives in medical and industrial applications (Djenane et al., 2019).
Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound structurally related to this compound, has been identified as a tubulin polymerization inhibitor, suggesting potential applications in cancer therapy (Minegishi et al., 2015).
Biocatalysis Applications
Biocatalysis studies involving similar compounds to this compound highlight the potential for enantioselective synthesis of pharmaceutical intermediates, demonstrating the utility of these compounds in producing enantiopure substances for drug development (Li et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 3-(3-methoxyanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-5-3-4-9(8-10)12-7-6-11(13)15-2/h3-5,8,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJHYAAFPKZFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(8-Amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol](/img/structure/B2847561.png)

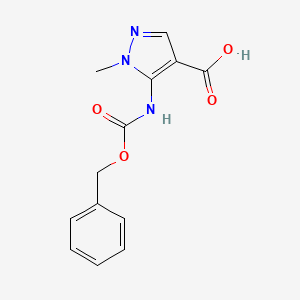
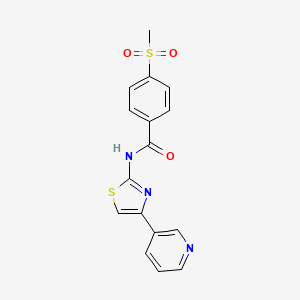
![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-cyano-2-butenamide](/img/structure/B2847568.png)
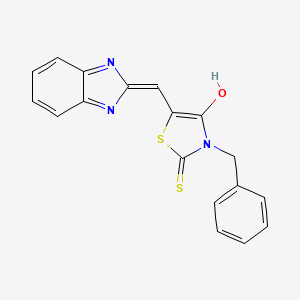
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2847570.png)
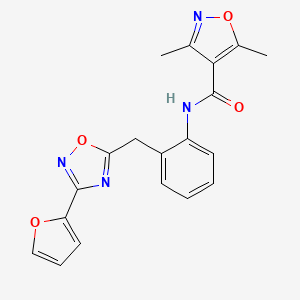
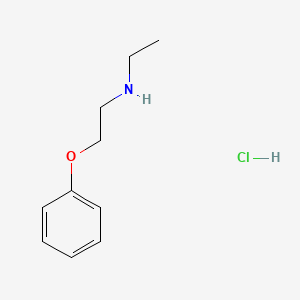
![Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B2847574.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2847575.png)
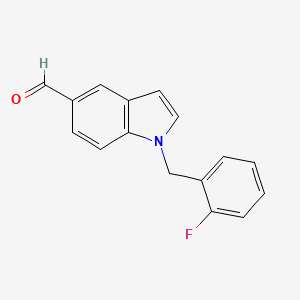
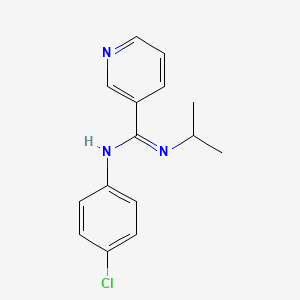
![methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2847581.png)
